2-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide is a chemical compound with a unique structure that includes an isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide typically involves the reaction of isoindoline derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline ring .
Scientific Research Applications
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Thalidomide: Known for its sedative and immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with similar biological activities.
Uniqueness
Its isoindoline ring system provides a versatile scaffold for the development of new compounds with tailored properties .
Properties
CAS No. |
30787-14-5 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c11-9(13)6-12-5-7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2,(H2,11,13) |
InChI Key |
BRYXZXAWRITIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.